Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-
Description
The compound “Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-” is a Schiff base derivative of 4-methylbenzenesulfonamide (tosylamide). Its structure consists of a 4-methylbenzenesulfonamide moiety linked via an imine (-CH=N-) bond to a 4-isopropylbenzylidene group (Fig. 1). This class of compounds is characterized by their sulfonamide backbone, which is often functionalized to modify electronic, steric, or solubility properties for applications in organic synthesis, catalysis, or medicinal chemistry.
Properties
CAS No. |
827308-34-9 |
|---|---|
Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methyl-N-[(4-propan-2-ylphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H19NO2S/c1-13(2)16-8-6-15(7-9-16)12-18-21(19,20)17-10-4-14(3)5-11-17/h4-13H,1-3H3 |
InChI Key |
QDNWKNMMUMIPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonamide with 4-(1-methylethyl)benzaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced sulfonamide derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the sulfonamide group are replaced by other groups.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
4-Methyl-N-[[4-(methoxy)phenyl]methylene]benzenesulfonamide (1b)
- Substituent : 4-Methoxybenzylidene (electron-donating -OCH₃).
- Synthesis : Prepared via condensation of 4-methoxybenzaldehyde and p-toluenesulfonamide using trifluoroacetic anhydride (TFAA) in dry DCM .
- No direct physical data are reported, but methoxy groups generally improve solubility in polar solvents.
4-Methyl-N-(4-methylbenzylidene)-benzenesulfonamide
- Substituent : 4-Methylbenzylidene (electron-donating -CH₃).
- Properties: Molecular formula C₁₅H₁₅NO₂S (MW: 273.35 g/mol). The methyl group introduces steric hindrance but lacks strong electronic effects. Hazard data classify it as an irritant (Xi) .
N-{(E)-[4-(Trifluoromethyl)phenyl]methylene}benzenesulfonamide
- Substituent : 4-Trifluoromethylbenzylidene (electron-withdrawing -CF₃).
- Properties: Molecular formula C₁₄H₁₀F₃NO₂S (MW: 313.30 g/mol). The -CF₃ group reduces electron density at the imine, lowering reactivity toward nucleophiles. Higher density (1.3 g/cm³) and boiling point (404.2°C) reflect increased molecular weight and polarity .
4-Methyl-N-(4-pyridinylmethylene)benzenesulfonamide
- Substituent : 4-Pyridinylmethylene (aromatic heterocycle).
- Properties: Molecular formula C₁₃H₁₂N₂O₂S (MW: 260.31 g/mol).
Physical and Chemical Properties
Biological Activity
Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- (CAS: 951762-66-6), is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and detailed analyses of its biological activities.
- Molecular Formula : C17H19NO2S
- Molecular Weight : 301.4 g/mol
- IUPAC Name : 4-methyl-N-[(4-propan-2-ylphenyl)methylidene]benzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. Notably, it may inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes. This inhibition can lead to altered cellular functions and has implications for therapeutic applications in conditions such as cancer and bacterial infections .
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial metabolic pathways through enzyme inhibition .
Anticancer Properties
Recent studies have explored the anticancer potential of benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-. In vitro assays revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The observed IC50 values indicate a potent inhibitory effect on cell proliferation, with further studies suggesting that the compound induces apoptosis in cancer cells by activating intrinsic pathways .
Case Study 1: Anticancer Efficacy
In a comparative study on various benzenesulfonamide derivatives, benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- showed superior activity against HCT-15 cells with an IC50 value of approximately 1.98 µg/mL. The study highlighted the role of the methyl group on the phenyl ring in enhancing cytotoxicity .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Comparative Analysis
To better understand the biological activity of benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-, a comparison with similar compounds was conducted:
| Compound Name | Structure | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Benzenesulfonamide | Structure | 1.98 | Anticancer |
| Sulfanilamide | Structure | 5.00 | Antibacterial |
| N-(p-Tolyl)-p-toluenesulphonamide | Structure | 3.50 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Core formation : Coupling of benzenesulfonamide with a substituted benzaldehyde derivative via Schiff base formation.
- Functionalization : Introduction of the 4-(1-methylethyl)phenyl group through nucleophilic substitution or condensation reactions.
- Optimization : Use of catalysts (e.g., triethylamine) and solvents (e.g., dichloromethane) under controlled temperatures (40–80°C) to enhance yield (60–85%) and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography or recrystallization.
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions and imine bond formation. IR confirms sulfonamide (-SO₂NH-) and imine (-C=N-) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₇H₁₈N₂O₂S) .
- X-ray Crystallography : Resolve stereochemistry and electronic configuration, critical for understanding reactivity .
Q. What are the primary research applications in medicinal chemistry?
- Therapeutic Targets : Explored as enzyme inhibitors (e.g., carbonic anhydrase) due to sulfonamide’s affinity for zinc-containing active sites .
- Drug Design : Acts as a scaffold for developing antimicrobial or anticancer agents. For example, structural analogs show activity against E. coli (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes imine formation |
| Catalyst | Triethylamine (1.2 eq.) | Reduces side reactions |
| Temperature | 60°C (±2°C) | Balances kinetics/thermodynamics |
| Reaction Time | 12–24 hours | Ensures completion |
- Data Contradictions : Some studies report lower yields (<50%) in polar aprotic solvents (e.g., DMF), attributed to competing hydrolysis .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM for carbonic anhydrase inhibition) may arise from:
- Assay Variability : Differences in pH, buffer composition, or enzyme isoforms.
- Compound Stability : Degradation under assay conditions (e.g., light or humidity).
- Resolution : Standardize protocols (e.g., ICH guidelines) and validate purity via orthogonal methods (e.g., DSC for thermal stability) .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., PDB ID: 1CA2) with RMSD <2.0 Å .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying key residues (e.g., Thr199 in carbonic anhydrase) for hydrogen bonding .
- QSAR Models : Predict bioactivity using descriptors like logP and polar surface area (PSA), validated with R² >0.8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
